Lipophilicity: Ethoxy vs. Methoxy Substitution
4-Ethoxy-2-fluoropyridin-3-amine (target) exhibits a computed LogP of 1.78, compared with the 4-methoxy analog (2-fluoro-4-methoxypyridin-3-amine, CAS 175965-79-4), which shows LogP values ranging from 0.6 (XLogP3) to 0.94 . The ethoxy group therefore confers an additional ~0.8–1.2 logP units of lipophilicity over the methoxy congener. This difference is consistent with the established Hansch π contribution of a methylene unit (π ≈ 0.5) and carries significance for programs where balanced logD is critical for passive membrane permeability or CNS penetration. The topological polar surface area is nearly identical (48.14 Ų for both), indicating that the lipophilicity gain occurs without compromising hydrogen-bonding capacity .
| Evidence Dimension | Octanol–water partition coefficient (LogP, computed) |
|---|---|
| Target Compound Data | LogP = 1.78 (Chemsrc); XLogP3 ≈ 1.8 (est.) |
| Comparator Or Baseline | 2-Fluoro-4-methoxypyridin-3-amine: LogP = 0.94 (Chemsrc); XLogP3 = 0.6 (PubChem); vendor-reported LogP = 0.81 (Leyan) |
| Quantified Difference | ΔLogP = +0.84 to +1.18 (target minus methoxy analog) |
| Conditions | Computed values from Chemsrc, PubChem XLogP3, and vendor (Leyan) databases; standard in silico prediction algorithms |
Why This Matters
A logP difference of ≥0.8 units is considered substantial in medicinal chemistry and can shift a compound between CNS-penetrant and peripherally restricted space, directly influencing which lead series a procurement team should pursue.
